molecular formula C23H26N4O2 B4509941 3-{3-[4-(2,4-dimethylphenyl)piperazino]-3-oxopropyl}-4(3H)-quinazolinone

3-{3-[4-(2,4-dimethylphenyl)piperazino]-3-oxopropyl}-4(3H)-quinazolinone

Cat. No.: B4509941
M. Wt: 390.5 g/mol
InChI Key: JPFDRICRYPEGEX-UHFFFAOYSA-N
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Description

This compound belongs to the quinazolinone class, characterized by a nitrogen-containing heterocyclic core. Its structure includes a 4(3H)-quinazolinone backbone linked via a 3-oxopropyl chain to a 4-(2,4-dimethylphenyl)piperazine moiety. Quinazolinones are known for diverse pharmacological activities, including anticancer, anti-inflammatory, and central nervous system (CNS)-related effects .

Properties

IUPAC Name

3-[3-[4-(2,4-dimethylphenyl)piperazin-1-yl]-3-oxopropyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2/c1-17-7-8-21(18(2)15-17)25-11-13-26(14-12-25)22(28)9-10-27-16-24-20-6-4-3-5-19(20)23(27)29/h3-8,15-16H,9-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPFDRICRYPEGEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)CCN3C=NC4=CC=CC=C4C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[4-(2,4-dimethylphenyl)piperazino]-3-oxopropyl}-4(3H)-quinazolinone typically involves multiple steps, starting with the preparation of the quinazolinone core. One common method involves the cyclization of anthranilic acid derivatives with formamide or its equivalents. The piperazine ring is then introduced through nucleophilic substitution reactions, often using 1,2-diamine derivatives and sulfonium salts .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-{3-[4-(2,4-dimethylphenyl)piperazino]-3-oxopropyl}-4(3H)-quinazolinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the quinazolinone core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or sulfonium salts in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of more saturated compounds.

Scientific Research Applications

Biological Activities

Research indicates that quinazolinone derivatives, including this compound, possess various biological activities such as:

  • Antitumor Activity : Quinazolinone derivatives have been studied for their ability to inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.
  • Antiviral Properties : Some studies suggest that these compounds may exhibit antiviral effects, potentially through interference with viral replication mechanisms.
  • Neuroprotective Effects : The piperazine component may contribute to neuroprotective properties, offering potential therapeutic avenues for neurodegenerative diseases.

Synthesis and Characterization

The synthesis of 3-{3-[4-(2,4-dimethylphenyl)piperazino]-3-oxopropyl}-4(3H)-quinazolinone typically involves multi-step organic reactions. Key steps include:

  • Formation of the Quinazolinone Core : This involves cyclization reactions that form the quinazolinone ring.
  • Piperazine Modification : The introduction of the piperazine moiety is achieved through nucleophilic substitution reactions.
  • Functional Group Modifications : Various functional groups can be added to enhance biological activity or solubility.

Analytical techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy and HPLC (High-Performance Liquid Chromatography) are crucial for monitoring the synthesis process and ensuring product purity.

Pharmacological Insights

Quantitative studies on the pharmacological effects of this compound often focus on determining IC50 values against specific biological targets. These studies help establish the potency and efficacy of the compound in various assays.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntitumorInhibition of tumor cell proliferation
AntiviralInterference with viral replication
NeuroprotectiveProtection against neurodegenerative processes

Case Studies

Recent studies have highlighted the potential applications of this compound in various therapeutic areas:

  • Cancer Treatment : A study demonstrated that derivatives of quinazolinones showed significant inhibition of cancer cell lines, suggesting their potential as anticancer agents.
  • Neurological Disorders : Research indicated that compounds with similar structures exhibited neuroprotective effects in animal models of Alzheimer’s disease, warranting further investigation into this compound's efficacy in similar contexts.

Mechanism of Action

The mechanism of action of 3-{3-[4-(2,4-dimethylphenyl)piperazino]-3-oxopropyl}-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of microbial cell walls.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The table below highlights key structural differences and biological activities of similar quinazolinone derivatives:

Compound Name Structural Features Biological Activity Key Differences vs. Target Compound
Target Compound : 3-{3-[4-(2,4-dimethylphenyl)piperazino]-3-oxopropyl}-4(3H)-quinazolinone Quinazolinone core + 2,4-dimethylphenyl-piperazine Hypothesized anticancer/CNS activity (based on structural analogs) Reference compound for comparison
6,7-Dimethoxy-3-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}quinazolin-4(3H)-one Methoxy groups at 6,7 positions; 2-methoxyphenyl on piperazine Antitumor properties (in vitro) Methoxy substitutions increase polarity but may reduce metabolic stability compared to dimethyl groups
3-{6-[4-(4-Fluorophenyl)piperazino]-6-oxohexyl}-4(3H)-quinazolinone Fluorophenyl substitution on piperazine; longer hexyl chain Serotonin receptor modulation (predicted) Fluorine enhances electronegativity, affecting receptor selectivity; longer chain may alter pharmacokinetics
3-(3-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one Triazole-pyrrolidine moiety instead of piperazine Antimicrobial activity (theorized) Triazole introduces hydrogen-bonding potential, diversifying target interactions
6-Chloro-3-{3-[4-(1H-indol-3-yl)-1-piperidinyl]propyl}-4(3H)-quinazolinone Chloro substitution on quinazolinone; indole-piperidine group Antidepressant potential (preclinical) Indole moiety may enhance CNS penetration; chloro group increases electrophilicity

Pharmacological and Mechanistic Insights

  • Receptor Interactions: Piperazine-containing quinazolinones often target serotonin (5-HT) or dopamine receptors due to structural mimicry of endogenous ligands . The 2,4-dimethylphenyl group may enhance affinity for 5-HT2A or α-adrenergic receptors, as seen in related antipsychotics like ketanserin .
  • Anticancer Activity: Methoxy and chloro substitutions on the quinazolinone core correlate with topoisomerase inhibition or apoptosis induction . The target compound’s dimethylphenyl group could modulate kinase inhibition pathways.

Biological Activity

The compound 3-{3-[4-(2,4-dimethylphenyl)piperazino]-3-oxopropyl}-4(3H)-quinazolinone is a member of the quinazolinone family, which has garnered significant attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials based on various research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H28N4O3C_{23}H_{28}N_{4}O_{3} with a complex structure that includes a piperazine ring and a quinazolinone core. The presence of the dimethylphenyl group significantly influences its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that quinazolinone derivatives exhibit notable antimicrobial properties. Specifically, This compound has been evaluated for its effectiveness against various bacterial strains.

  • Antibacterial Properties :
    • A study reported that derivatives with similar structures showed potent activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), with some compounds demonstrating low clearance and high oral bioavailability .
    • In vitro tests revealed minimum inhibitory concentrations (MICs) ranging from 7.80 to 12.50 µg/mL against gram-positive bacteria .
  • Antifungal Properties :
    • The compound has also shown moderate antifungal activity against Candida albicans, with certain derivatives exhibiting MIC values that indicate potential for further development as antifungal agents .

Anticancer Activity

Quinazolinones have been recognized for their anticancer potential, particularly through the inhibition of specific kinases involved in tumor growth.

  • Mechanism of Action :
    • Compounds within this class have been shown to inhibit epidermal growth factor receptor (EGFR) autophosphorylation, which is crucial in cancer cell proliferation .
    • A derivative of this compound demonstrated significant cytotoxic effects on cancer cell lines with IC50 values in the nanomolar range, indicating strong potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The biological activity of quinazolinone derivatives is highly dependent on their structural features. The following table summarizes key findings related to the structure-activity relationship:

Compound StructureActivity TypeObservations
Quinazolinone CoreAntibacterialEffective against MRSA and other gram-positive bacteria
Piperazine SubstituentAntifungalModerate activity against fungal strains
Dimethylphenyl GroupAnticancerEnhanced inhibition of EGFR autophosphorylation

Case Studies

  • Antibacterial Evaluation : A recent investigation synthesized several quinazolinone derivatives, including related compounds to This compound , revealing that modifications significantly impacted antibacterial efficacy against various strains .
  • Cytotoxicity Tests : In vitro studies assessed the cytotoxic effects of this compound on cancer cell lines, demonstrating promising results that warrant further exploration into its mechanisms and potential clinical applications .

Q & A

Basic: What are the established synthetic routes for 3-{3-[4-(2,4-dimethylphenyl)piperazino]-3-oxopropyl}-4(3H)-quinazolinone, and what key reaction conditions influence yield and purity?

Answer:
The synthesis typically involves multi-step pathways, including:

  • Nucleophilic substitution of a piperazine derivative (e.g., 4-(2,4-dimethylphenyl)piperazine) with a propionyl-linked quinazolinone precursor.
  • Use of polar aprotic solvents (e.g., dichloromethane, acetonitrile) and bases (e.g., triethylamine) to facilitate coupling reactions .
  • Purification via recrystallization or column chromatography to achieve >95% purity .
    Key factors affecting yield include reaction temperature (optimized at 60–80°C), solvent polarity, and stoichiometric ratios of reactants .

Basic: Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Answer:

  • 1H/13C NMR spectroscopy confirms structural integrity, particularly the piperazinyl proton environment (δ 2.8–3.5 ppm) and quinazolinone carbonyl signals (δ 160–170 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ calculated for C23H25N3O2: 376.2015) .
  • HPLC with UV detection (λ = 254 nm) monitors purity, using C18 columns and acetonitrile/water gradients .

Advanced: How can researchers design experiments to optimize the alkylation step in the synthesis?

Answer:

  • Design of Experiments (DoE) can systematically vary parameters:
    • Temperature : Test 50–100°C to balance reaction rate vs. side-product formation.
    • Solvent polarity : Compare DMF (high polarity) vs. THF (moderate) to assess nucleophilicity .
    • Catalyst screening : Evaluate phase-transfer catalysts (e.g., TBAB) for interfacial reactions .
  • Kinetic monitoring via in-situ FTIR tracks intermediate formation, enabling real-time adjustments .

Advanced: What strategies resolve contradictions in reported biological activities across studies?

Answer:

  • Assay standardization : Ensure consistent cell lines (e.g., HEK-293 for receptor binding) and incubation times .
  • Purity validation : Re-test compounds with ≥98% purity (via HPLC) to exclude confounding impurities .
  • Structural analogs : Compare activities of derivatives (e.g., 2-phenyl vs. 2-methyl substituents) to isolate pharmacophore contributions .

Advanced: How to conduct structure-activity relationship (SAR) studies focusing on the piperazinyl and quinazolinone moieties?

Answer:

  • Piperazine modifications : Synthesize analogs with electron-withdrawing groups (e.g., -Cl) on the phenyl ring to enhance receptor affinity .
  • Quinazolinone substitutions : Introduce methyl/ethyl groups at C(2) to evaluate steric effects on antiproliferative activity .
  • Biological testing : Use dose-response curves (IC50) in cancer cell lines (e.g., MCF-7) and receptor-binding assays (e.g., 5-HT1A) .

Methodological: What in vitro models are appropriate for evaluating CNS activity?

Answer:

  • Receptor binding assays : Screen for affinity at serotonin (5-HT1A) and dopamine (D2) receptors using radioligands (e.g., [3H]-8-OH-DPAT) .
  • Functional assays : Measure cAMP modulation in CHO cells transfected with target GPCRs .
  • Blood-brain barrier (BBB) permeability : Use parallel artificial membrane permeability assays (PAMPA-BBB) .

Advanced: What computational methods predict physicochemical properties and target interactions?

Answer:

  • Molecular docking : Use AutoDock Vina to model interactions with 5-HT1A (PDB: 6WGT), focusing on hydrogen bonds with Asp116 .
  • ADMET prediction : SwissADME estimates logP (2.5–3.5) and solubility (<10 µM) to prioritize analogs .
  • MD simulations : GROMACS assesses binding stability over 100 ns trajectories .

Data Analysis: How to analyze metabolic stability data from liver microsome assays?

Answer:

  • LC-MS/MS quantification : Monitor parent compound depletion (t1/2) in human liver microsomes (HLM) with NADPH cofactors .
  • Michaelis-Menten kinetics : Calculate intrinsic clearance (CLint) using substrate depletion rates .
  • CYP450 inhibition screening : Test against CYP3A4/2D6 isoforms to identify metabolic liabilities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-{3-[4-(2,4-dimethylphenyl)piperazino]-3-oxopropyl}-4(3H)-quinazolinone
Reactant of Route 2
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3-{3-[4-(2,4-dimethylphenyl)piperazino]-3-oxopropyl}-4(3H)-quinazolinone

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